![molecular formula C14H17Cl2N B2842882 N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine CAS No. 1273939-65-3](/img/structure/B2842882.png)
N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine is a chemical compound with the molecular formula C14H17Cl2N . It has an average mass of 270.198 Da and a monoisotopic mass of 269.073792 Da . This compound is also known as Cyclobutanemethanamine, N-cyclopropyl-1-(3,4-dichlorophenyl) .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C14H17Cl2N . This indicates that the molecule is composed of 14 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The exact arrangement of these atoms in space, known as the compound’s conformation, can be determined through techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and more . For this compound, the molecular weight is 270.2 . Other specific physical and chemical properties are not provided in the search results.科学的研究の応用
1. Enzyme Inhibition and Potential Therapeutic Applications N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine and related compounds demonstrate inhibitory activity against Lysine-specific demethylase 1 (LSD1). LSD1 inhibition is associated with increased histone 3 methylation, impacting gene expression. These inhibitors show promise as therapeutic agents for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
2. Synthetic Routes and Chemical Transformations The compound's structure has facilitated the development of synthetic routes for related molecules, such as sibutramine, useful in obesity treatment. Key synthetic steps involve Grignard-reduction reactions, showcasing the compound's role in complex chemical transformations (J. Jeffery et al., 1996).
3. Catalytic Applications in Organic Synthesis Related cyclopropanamine structures are employed as catalysts in organic synthesis, such as in the enantioselective Mannich reactions, demonstrating their utility in producing biologically active molecules with high enantioselectivity (J. Bandar, T. Lambert, 2013).
4. Utility in Material Science and Polymerization The cyclopropanamine framework is integral in designing catalysts for polymerization processes, like the cyclopropanation of styrenes and diazoacetates. These processes are crucial for producing materials with specific molecular weights and properties (T. Ikeno et al., 2001).
5. Role in Enzyme Activity Studies this compound and its analogs are used in studying enzyme activities, such as monoamine oxidase inhibition. This research contributes to understanding the biochemical pathways and potential therapeutic interventions for various neurological disorders (R. Fuller, 1968).
6. Applications in Radiochemistry The compound's derivatives have applications in radiochemistry, particularly in labeling molecules with radioactive isotopes for imaging techniques like positron emission tomography, aiding in diagnostics and research in diseases such as Alzheimer's (S. Bonnot-lours et al., 1993).
7. Relevance in Pharmacological Studies Its structural analogs play a significant role in understanding the metabolic pathways of drugs, as seen in studies involving cytochrome P450 enzymes. These studies help in predicting drug interactions and optimizing pharmacotherapy (S. Bae et al., 2008).
8. Impact on Agricultural Chemistry Compounds structurally similar to this compound are employed in agricultural chemistry, particularly in the development of herbicides and understanding their transformation in soil (R. Y. Yih et al., 1970).
特性
IUPAC Name |
N-[[1-(3,4-dichlorophenyl)cyclobutyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N/c15-12-5-2-10(8-13(12)16)14(6-1-7-14)9-17-11-3-4-11/h2,5,8,11,17H,1,3-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJLRLFEVRBLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

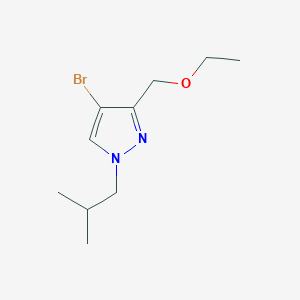
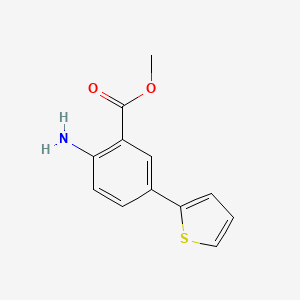
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2842804.png)


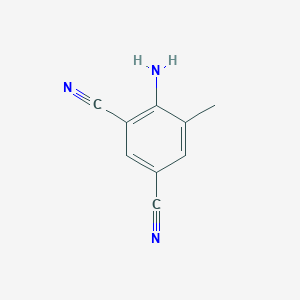
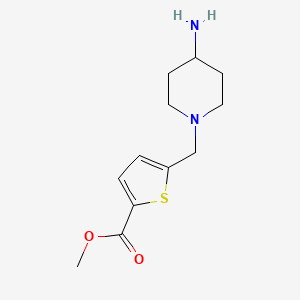
![methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2842817.png)
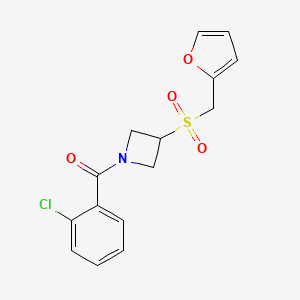
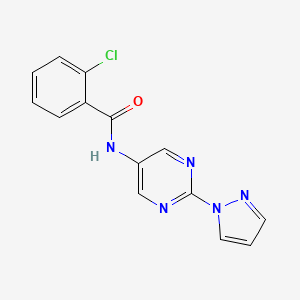
![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2842820.png)

![1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2842822.png)
